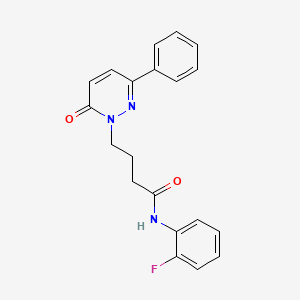

N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

Description

N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Properties

IUPAC Name |

N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O2/c21-16-9-4-5-10-18(16)22-19(25)11-6-14-24-20(26)13-12-17(23-24)15-7-2-1-3-8-15/h1-5,7-10,12-13H,6,11,14H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWPZTSAPUMGQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the pyridazinone core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.

Introduction of the phenyl group: This step may involve Friedel-Crafts acylation or alkylation reactions.

Attachment of the fluorophenyl group: This can be done through nucleophilic aromatic substitution reactions.

Formation of the butanamide side chain: This step may involve amide bond formation using carboxylic acids and amines under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of hydroxylated or ketone derivatives.

Reduction: This may result in the formation of amine or alcohol derivatives.

Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent for various diseases due to its biological activity.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

- N-(2-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

- N-(2-bromophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

- N-(2-methylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

Uniqueness

N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it a valuable candidate for further research and development.

Biological Activity

N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 351.4 g/mol

- CAS Number : 952984-24-6

The compound features a pyridazine ring, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties. The presence of the fluorophenyl group may enhance its pharmacokinetic properties, such as solubility and bioavailability.

This compound is believed to exert its biological effects through several mechanisms:

- Cyclooxygenase (COX) Inhibition : Research indicates that pyridazine derivatives can act as inhibitors of cyclooxygenase enzymes, particularly COX-2, which is involved in inflammatory processes .

- Antioxidant Activity : Compounds with similar structures have shown potential as antioxidants, reducing oxidative stress in cells .

- Antitumor Activity : Some studies suggest that pyridazine derivatives may inhibit tumor growth by inducing apoptosis in cancer cells .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound in a murine model of arthritis. The compound significantly reduced paw swelling and inflammatory cytokine levels compared to the control group, highlighting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Properties

In vitro studies on human cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This suggests a promising role in cancer therapy, particularly for solid tumors.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide?

Methodological Answer:

The compound can be synthesized via a multi-step approach involving:

- Step 1: Preparation of the pyridazinone core (6-oxo-3-phenylpyridazin-1(6H)-yl) through cyclization of diketone or hydrazine precursors.

- Step 2: Functionalization of the pyridazinone with a butanamide side chain via nucleophilic substitution or coupling reactions.

- Step 3: Introduction of the 2-fluorophenyl group using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct alkylation.

- Purification: Column chromatography with DCM-MeOH gradients (0–4% MeOH) is effective for isolating intermediates, as demonstrated for structurally related pyridazinone hybrids .

Advanced: How can discrepancies in NMR spectral data for pyridazinone derivatives be resolved during structural validation?

Methodological Answer:

- 2D NMR Analysis: Perform - COSY and - HSQC experiments to resolve overlapping aromatic proton signals (e.g., distinguishing pyridazinone C-H from fluorophenyl protons).

- Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts for the proposed structure.

- Contradiction Handling: If unexpected peaks arise (e.g., residual solvent or rotamers), use variable-temperature NMR or deuteration studies to confirm assignments .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Infrared Spectroscopy (IR): Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm for the pyridazinone and amide groups) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight via ESI-MS (e.g., observed [M+H] at 527.2777 for related pyridazinone amides) .

- NMR: Characterize aromatic protons (δ 7.2–8.1 ppm for phenyl and fluorophenyl groups) and side-chain protons (e.g., butanamide CH signals at δ 2.5–3.5 ppm) .

Advanced: How can reaction yields be optimized for analogs with bulky substituents on the pyridazinone ring?

Methodological Answer:

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of sterically hindered intermediates.

- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(PPh)) for cross-coupling reactions involving fluorinated aryl groups.

- Temperature Control: Gradual heating (e.g., 60–80°C) minimizes side reactions during amide bond formation, as shown in pyridazinone hybrid syntheses .

Basic: What pharmacological screening approaches are applicable to this compound?

Methodological Answer:

- In Vitro Assays:

- Cytotoxicity Profiling: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate anticancer potential .

Advanced: How can computational modeling aid in predicting the biological activity of this compound?

Methodological Answer:

- Molecular Docking: Simulate binding to target proteins (e.g., TRPV1 or CXCR3 receptors) using software like AutoDock Vina.

- Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonds with the fluorophenyl group or pyridazinone oxygen) .

- ADMET Prediction: Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP for lipophilicity) .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions: Keep at –20°C in airtight, light-protected containers to prevent hydrolysis of the amide bond or pyridazinone ring oxidation.

- Stability Monitoring: Perform periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products .

Advanced: How can regioselectivity challenges in pyridazinone functionalization be addressed?

Methodological Answer:

- Protecting Groups: Temporarily block reactive sites (e.g., amide nitrogen) with tert-butoxycarbonyl (Boc) groups during coupling steps.

- Directing Groups: Introduce electron-withdrawing substituents (e.g., nitro) on the pyridazinone to guide electrophilic substitution .

Basic: What spectroscopic red flags indicate impurities in the final product?

Methodological Answer:

- NMR: Extra peaks at δ 1.2–1.5 ppm suggest residual solvents (e.g., ethyl acetate).

- Mass Spectrometry: Peaks corresponding to [M+Na] or [M–H] adducts indicate incomplete purification.

- IR: Broad O-H stretches (~3300 cm) may signal unreacted starting materials or moisture .

Advanced: How to design SAR studies for optimizing activity against neurological targets?

Methodological Answer:

- Structural Modifications:

- Fluorophenyl Group: Replace with chloro or methoxy substituents to assess electronic effects.

- Butanamide Chain: Shorten to propanamide or introduce branching to alter pharmacokinetics.

- Biological Testing: Evaluate allosteric modulation of CNS receptors (e.g., CXCR3) using calcium flux assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.